Tetrahydrofuran
Description
Overview of Tetrahydrofuran's Significance in Advanced Chemical Synthesis and Materials Science
In advanced chemical synthesis, THF serves as a critical reaction medium for numerous transformations. Its capacity to stabilize reactive intermediates, such as Grignard reagents and organolithium compounds, is paramount in organometallic chemistry wikipedia.orgsigmaaldrich.comorganicchemistrytutor.comontosight.aichemcess.com. It facilitates reactions like hydroboration, McMurry coupling, and various transition metal-catalyzed cross-coupling reactions, often leading to improved yields and reaction rates compared to other solvents wikipedia.orgchemcess.comwhiterose.ac.ukrsc.org. For instance, in Ullmann coupling reactions, THF has been shown to provide excellent yields for C-C, C-O, and C-N bond formations, outperforming nonpolar solvents like toluene (B28343) and benzene (B151609) researchgate.net.
In materials science, THF's significance is equally profound. It is a crucial solvent in the production and processing of polymers such as polyvinyl chloride (PVC) and polyurethanes chem.companylaballey.com. Furthermore, THF is the primary monomer for the synthesis of polythis compound (PTMEG), also known as poly(tetramethylene ether) glycol. PTMEG is a key component in the manufacturing of high-performance materials like spandex fibers, polyurethane elastomers, and thermoplastic polyurethanes, valued for their elasticity, durability, and chemical resistance epchems.comsolubilityofthings.comwelinkschem.comchem.companywikipedia.org. THF also finds application in polymer characterization techniques like Gel Permeation Chromatography (GPC) and High-Performance Liquid Chromatography (HPLC) wikipedia.orgsigmaaldrich.comchem.companychemicalbook.com.
Evolution of Research Paradigms in This compound (B95107) Chemistry
The research landscape surrounding THF has evolved considerably. Initially recognized for its utility as a general-purpose laboratory solvent, its role became more specialized with the advancements in organic synthesis, particularly in the mid-20th century, with the rise of organometallic chemistry and stereoselective synthesis wikipedia.orgidongsung.comaip.org. The development of controlled polymerization techniques, such as living anionic and cationic polymerization, further underscored THF's importance, enabling precise control over polymer molecular weights and architectures organicchemistrytutor.comacs.orgacs.orgresearchgate.netresearchgate.netmdpi.comresearchgate.netsemanticscholar.orgacs.org. More recent research paradigms focus on understanding THF's fundamental conformational dynamics and their impact on reactivity aip.orgresearchgate.net, as well as exploring its application in greener chemistry initiatives, including its use in biomass conversion processes and as a more sustainable solvent alternative idongsung.comnsf.govrsc.org.
Interdisciplinary Approaches in this compound-Related Scientific Investigations
THF's versatility extends across multiple scientific disciplines, fostering interdisciplinary research. In catalysis , it serves as a preferred solvent for various transition metal-catalyzed reactions, influencing catalyst activity, selectivity, and stability ontosight.aiwhiterose.ac.uknsf.govontosight.ai. For example, iron-catalyzed cross-coupling reactions have shown comparable or superior efficiency when conducted in THF or its bio-derived analog, 2-methylthis compound (B130290) nsf.gov.
Within supramolecular chemistry , THF can act as a guest molecule or a templating agent, influencing the self-assembly of complex structures and the transfer of supramolecular chirality solubilityofthings.comfrontiersin.orgrsc.orgacs.org. Its ability to form complexes with metal atoms and dimers, and its role in electron presolvation phenomena, are areas of active investigation acs.org.
In nanotechnology , THF is employed as a solvent or stabilizing agent in the synthesis of nanoparticles, where it can influence particle size and morphology laballey.com. Its coordinating properties are also leveraged in coordination chemistry , where it acts as a ligand, forming stable solvates with various metal ions and playing a role in the design of new coordination complexes ontosight.aichemcess.comresearchgate.netontosight.ai.
Data Tables Illustrating THF's Impact
The following tables highlight specific research findings that demonstrate THF's critical role and impact in various chemical processes.
Table 1: Solvent Effects on Ullmann Coupling Reaction Yields This table illustrates the significant impact of solvent choice on the efficiency of Ullmann coupling reactions, with THF demonstrating high yields across different bond formations researchgate.net.
| Reaction Type | Solvent | Catalyst | Yield (%) |
| C-C Coupling | Toluene | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 79 |
| C-C Coupling | Benzene | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 68 |
| C-C Coupling | DMF | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 99 |
| C-C Coupling | THF | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 98 |
| C-C Coupling | Water | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 97 |
| C-O Coupling | Toluene | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 72 |
| C-O Coupling | Benzene | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 59 |
| C-O Coupling | DMF | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 96 |
| C-O Coupling | THF | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 90 |
| C-O Coupling | Water | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 89 |
| C-N Coupling | Toluene | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 63 |
| C-N Coupling | Benzene | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 49 |
| C-N Coupling | DMF | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 94 |
| C-N Coupling | THF | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 90 |
| C-N Coupling | Water | 5 Cu(0)-AAPTMS@RGO-MCM-41 | 89 |
Table 2: THF's Role in Copolymerization: THF and Propylene (B89431) Oxide (PO) This table presents data from the cationic ring-opening copolymerization of THF with PO, demonstrating how THF influences polymer characteristics like molecular weight and polydispersity over time lew.ro.
| Monomer Feed Ratio [THF]/[PO] | Polymerization Time (min) | Yield (g) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PMI = Mw/Mn) |
| 1.08 | 10 | 1.2 | 10,500 | 1.5 |
| 1.08 | 30 | 2.5 | 14,700 | 1.6 |
| 1.08 | 60 | 4.0 | 17,500 | 1.7 |
Table 3: Solvent Effects on HMF Yield from Cellulose Conversion This data highlights THF's effectiveness as a solvent in biomass conversion, significantly improving the yield of 5-hydroxymethylfurfural (B1680220) (HMF) compared to water alone frontiersin.org.
| Solvent System | Catalyst | HMF Yield (%) | Notes |
| Water | H₂SO₄ | ~20 | Baseline yield |
| THF | H₂SO₄ | ~60 | Highest yield among single solvents tested |
| THF/DMSO (1:1) | H₂SO₄ | ~98 | Enhanced yield with co-solvent |
Compound Name List
this compound (THF)
Polythis compound (PTMEG)
Poly(tetramethylene ether) glycol (PTMEG)
Poly(tetramethylene oxide)
Polyvinyl chloride (PVC)
Polyurethane (PU)
Grignard reagents
Organolithium compounds
Boranes
2-Methylthis compound (2-MeTHF)
Dimethoxyethane (DME)
Propylene oxide (PO)
Ethylene (B1197577) oxide (EO)
5-Hydroxymethylfurfural (HMF)
Levulinic acid (LA)
Structure
3D Structure
Properties
IUPAC Name |
oxolane | |
|---|---|---|
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InChI |
InChI=1S/C4H8O/c1-2-4-5-3-1/h1-4H2 | |
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InChI Key |
WYURNTSHIVDZCO-UHFFFAOYSA-N | |
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Canonical SMILES |
C1CCOC1 | |
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Molecular Formula |
C4H8O, Array | |
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| Record name | tetrahydrofuran | |
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Related CAS |
24979-97-3 | |
| Record name | Poly(tetrahydrofuran) | |
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DSSTOX Substance ID |
DTXSID1021328 | |
| Record name | Tetrahydrofuran | |
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Molecular Weight |
72.11 g/mol | |
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Physical Description |
Tetrahydrofuran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Flash point 6 °F. Vapors are heavier than air., Liquid, Colorless liquid with an ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ether-like odor. | |
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Boiling Point |
151 °F at 760 mmHg (NTP, 1992), 65 °C, 65.00 °C. @ 760.00 mm Hg, 66 °C, 151 °F | |
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Flash Point |
6 °F (NTP, 1992), -14 °C, 6 °F (closed cup); -4 °F (open cup), -14.5 °C (closed cup), -14.5 °C c.c., 6 °F | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohols, ketones, esters, hydrocarbons, and ethers., Very soluble in acetone, benzene, ether, ethanol, and chloroform, 30% IN WATER AT 25 °C, Miscible in water at 25 °C, 1000.0 mg/mL, Solubility in water: freely soluble, Miscible | |
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Density |
0.888 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8833 g/cu cm at 25 °C, Saturated liquid density: 55.230 lb/cu ft; saturated vapor pressure: 2.913 lb/sq in; saturated vapor density: 0.03660 lb/cu ft (all at 75 °F), Relative density (water = 1): 0.89, 0.89 | |
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Vapor Density |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5, 2.5 | |
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Vapor Pressure |
114 mmHg at 59 °F ; 145 mmHg at 68 °F (NTP, 1992), 162.0 [mmHg], Vapor pressure = 0.06 atm at 0 °C, 0.11 atm at 10 °C, 0.173 atm at 20 °C, 0.26 atm at 30 °C, 1.62X10+2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 19.3, 132 mmHg | |
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Impurities |
Peroxide (as hydrogen peroxide): 0.015%, water: 0.02% | |
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Color/Form |
Colorless, mobile liquid, Water-white liquid, Colorless liquid | |
CAS No. |
109-99-9, 24979-97-3 | |
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Melting Point |
-163.3 °F (NTP, 1992), -108.44 °C, -108.3 °C, -108.5 °C, -163.3 °F, -163 °F | |
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Advanced Synthetic Methodologies for Tetrahydrofuran and Its Functionalized Derivatives
Catalytic Strategies for Tetrahydrofuran (B95107) Production
Heterogeneous Catalysis in Hydrogenation of Furan (B31954) and Maleic Anhydride (B1165640) Derivatives
The production of this compound (THF) through the hydrogenation of furan and maleic anhydride derivatives is a significant industrial process that relies heavily on the efficacy of heterogeneous catalysts. These catalysts are crucial for achieving high yields and selectivity under specific reaction conditions.
The hydrogenation of furan to THF is a well-established method. Sponge nickel catalysts, such as Raney® nickel, have been traditionally employed for this transformation. acs.org To enhance the catalytic performance, promoters like iron and chromium have been incorporated into sponge nickel catalysts. acs.org These promoters can lead to improved activity and stability of the catalyst. The reaction is typically carried out in a fixed-bed reactor where furan, often diluted with THF, is reacted with hydrogen at elevated temperatures and pressures. acs.org For instance, a continuous up-flow packed bed reactor can be used with a constant heat input, processing a liquid feed of furan in THF with an excess of hydrogen. acs.org Photocatalytic approaches have also been explored, where metal-loaded titanium(IV) oxide (TiO2) suspensions in alcohol can facilitate the hydrogenation of furan to THF without the need for external hydrogen gas. organic-chemistry.org In such systems, palladium as a co-catalyst has demonstrated high apparent quantum efficiency. organic-chemistry.org
The hydrogenation of maleic anhydride to THF is a more complex process that often involves a series of reaction steps and bifunctional catalysts. These catalysts typically possess both a hydrogenating component and a dehydrating component. A common combination includes a Cu-ZnO-ZrO₂ catalyst for hydrogenation and H-Y zeolite for dehydration. nih.gov The ratio of the metallic components in the hydrogenation catalyst is critical for optimal performance. For example, a specific Cu/ZnO ratio in a Cu-ZnO-ZrO₂ catalyst has been shown to achieve 100% conversion of maleic anhydride with a THF selectivity of 46% at 50 bar and 493 K. nih.gov The reaction pathway can proceed through intermediates like succinic anhydride, which is then further hydrogenated. researchgate.net Two-stage processes have also been developed to manage the corrosive nature of maleic acid (formed from the anhydride in the presence of water) and to optimize the reaction conditions for different steps. nih.gov In such a setup, the first stage might focus on the hydrogenation of maleic acid to succinic acid at a controlled temperature to minimize corrosion, followed by a second stage for the subsequent conversion to THF. nih.gov
Table 1: Heterogeneous Catalytic Systems for this compound Production
| Feedstock | Catalyst System | Reaction Conditions | Conversion (%) | THF Selectivity (%) |
|---|---|---|---|---|
| Maleic Anhydride | Cu-ZnO-ZrO₂ / H-Y Zeolite | 50 bar, 493 K | 100 | 46 |
| Furan | Fe, Cr-promoted nickel sponge | Elevated temperature and pressure | High | High |
| Furan | Palladium-loaded TiO₂ (photocatalytic) | UV irradiation, alcoholic suspension | Near quantitative | High |
Homogeneous Catalysis for 1,4-Butanediol (B3395766) Cyclodehydration to this compound
The industrial synthesis of this compound (THF) has traditionally involved the cyclodehydration of 1,4-butanediol (BDO) using homogeneous acid catalysts. rsc.org This process, however, often requires high temperatures and pressures, making it energy-intensive. rsc.org The reaction mechanism in aqueous media is complex and can be influenced by the pH of the solution. chemistryworld.com While the presence of H+ ions from added acids can catalyze the dehydration, water itself can also act as a proton donor in high-temperature liquid water (HTW), facilitating the reaction even without an added catalyst. chemistryworld.com
Various homogeneous catalysts have been investigated to improve the efficiency of BDO cyclodehydration. Zirconium sulfate (B86663) (Zr(SO₄)₂) has been demonstrated as an effective catalyst for this transformation, capable of achieving high yields of THF. rsc.org The reaction can be carried out in a reactor where BDO is passed over the catalyst, and the resulting THF is separated from water and any unreacted BDO, which can then be recycled. rsc.org The performance of such catalysts can be influenced by pretreatment conditions, such as heating in an inert gas atmosphere. rsc.org
While homogeneous catalysts offer good reactivity, their separation from the product mixture can be challenging. This has led to research into heterogenized systems that combine the advantages of both homogeneous and heterogeneous catalysis. For instance, supported silicotungstic acid has been shown to be an active catalyst for the liquid-phase dehydration of BDO to THF. nih.gov The choice of support material, such as TiO₂, can significantly influence the catalytic activity. nih.gov These supported catalysts offer the potential for easier recovery and reuse, contributing to a more sustainable process. rsc.org
Table 2: Homogeneous and Supported Catalysts for 1,4-Butanediol Cyclodehydration
| Catalyst System | Support | Reaction Medium | Key Findings |
|---|---|---|---|
| Sulfuric Acid (Industrial Process) | None (Homogeneous) | Neat or Aqueous BDO | High temperature and pressure required |
| Zirconium Sulfate (Zr(SO₄)₂) | None or Carrier | Neat or Aqueous BDO | High THF yields, simple process |
| Silicotungstic Acid | TiO₂, Kaolin, Kieselguhr | Liquid Phase | TiO₂ support showed high activity |
Biocatalytic Pathways to this compound and Analogues
Biocatalytic methods present an alternative and often more stereoselective approach to the synthesis of this compound (THF) and its derivatives. These methods utilize enzymes to catalyze specific chemical transformations, often under mild reaction conditions.
One notable biocatalytic strategy involves the use of Baeyer-Villiger monooxygenases (BVMOs). These enzymes can facilitate the oxidation of cyclic ketones to lactones, which can then serve as precursors for the synthesis of THF-based natural products. nih.gov This chemo-enzymatic approach allows for the introduction of multiple stereogenic centers in a limited number of reaction steps. nih.gov For example, starting from simple, achiral building blocks, complex THF analogues can be synthesized with high optical purities. nih.gov The use of different BVMOs can lead to the formation of various biologically interesting natural products. nih.gov
While the direct biocatalytic production of bulk THF is less common, the synthesis of functionalized THF rings is a significant area of research, particularly in the pharmaceutical industry. Enzymes can be employed in the synthesis of THF analogues that are key structural motifs in a range of biologically active compounds. rsc.org For instance, the enzymatic synthesis of THF analogues of natural products like FR901464 has been explored to study their biological activity. rsc.org
Development of Bio-Based this compound Synthesis Routes from Renewable Feedstocks
The increasing demand for sustainable chemical production has spurred research into bio-based routes for synthesizing this compound (THF) from renewable feedstocks. rsc.org Lignocellulosic biomass, a readily available and non-food-competing resource, is a primary focus for the production of platform molecules that can be converted to THF. nih.govescholarship.org
A key intermediate in the bio-based production of THF is furfural (B47365), which is derived from the dehydration of pentose (B10789219) sugars found in the hemicellulose fraction of lignocellulosic biomass. google.comgoogle.com Furfural can be converted to furan through decarbonylation, and the resulting furan is then hydrogenated to THF. google.comgoogle.com This process can be carried out in a single step using a palladium-on-carbon catalyst under elevated temperature and hydrogen pressure. google.comgoogle.com The selectivity towards THF can be influenced by the reaction conditions, such as furfural concentration and catalyst loading. google.comgoogle.com
Another important bio-based pathway to THF involves the production of 1,4-butanediol (BDO) from renewable resources, which is then cyclodehydrated to THF. rsc.org Bio-based BDO can be synthesized through the fermentation of sugars or the catalytic hydrogenation of succinic acid, which is also a bio-derived platform chemical. rsc.org
Table 3: Bio-Based Routes to this compound
| Renewable Feedstock | Key Intermediate | Conversion Steps | Catalyst/Process |
|---|---|---|---|
| Lignocellulosic Biomass (Hemicellulose) | Furfural | Decarbonylation to Furan, then Hydrogenation | Palladium on Carbon |
| Lignocellulosic Biomass (Sugars) | 1,4-Butanediol (via fermentation or succinic acid) | Cyclodehydration | Acid Catalyst |
| Lignocellulosic Biomass | Sugars | Direct catalytic conversion | Co-solvent systems (e.g., THF/water) |
Stereoselective Synthesis of Substituted this compound Derivatives
The stereoselective synthesis of substituted tetrahydrofurans is of great importance due to the prevalence of this structural motif in a wide range of natural products and biologically active molecules. nih.gov Various synthetic methodologies have been developed to control the stereochemistry of the this compound ring.
Ring Expansion Reactions of Oxetanes and Thietanes for this compound Formation
Ring expansion reactions of four-membered heterocycles, such as oxetanes and thietanes, provide a powerful strategy for the stereoselective synthesis of substituted tetrahydrofurans. These reactions typically involve the reaction of the heterocycle with a carbene or carbene equivalent, leading to the formation of an ylide intermediate that rearranges to the five-membered ring product.
The ring expansion of oxetanes has been extensively studied. nih.gov Copper-catalyzed reactions of oxetanes with diazoesters can generate oxonium ylides that undergo a rsc.orgnih.gov- or rsc.orgrsc.org-sigmatropic rearrangement to afford this compound derivatives. nih.gov The use of chiral ligands in conjunction with the copper catalyst can induce high levels of diastereoselectivity and enantioselectivity in the ring-expanded product. nih.gov However, this transformation is often limited to oxetanes that bear a cation-stabilizing substituent. nih.gov Photochemical methods have also been developed for the ring expansion of oxetanes, offering a metal-free alternative. rsc.orgresearchgate.net
The ring expansion of thietanes to form tetrahydrothiophenes (thiolanes) has also been investigated, and the underlying mechanisms can provide insights into the analogous reactions of oxetanes. rsc.orgresearchgate.net These reactions can also be initiated photochemically and proceed through a diradical pathway. rsc.org The stereochemical outcome of the ring expansion can differ between oxygen and sulfur ylides due to differences in bond lengths in the respective ylide intermediates. rsc.org Electrophilic ring expansion is a major process for thietanes, where reaction with carbenes or nitrenes leads to a Stevens-type rearrangement. researchgate.net
Table 4: Ring Expansion Reactions for this compound Synthesis
| Starting Heterocycle | Reagent | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Oxetane | Diazoester | Copper catalyst with chiral ligand | High diastereoselectivity and enantioselectivity |
| Oxetane | Aryldiazoacetate | Photochemical (blue LEDs) | Metal-free, mild conditions |
| Thietane | Carbene/Nitrene | Electrophilic conditions | Stevens-type rearrangement |
Intramolecular Cyclization Reactions for this compound Ring Construction
The construction of the this compound (THF) ring via intramolecular cyclization is a cornerstone of synthetic organic chemistry, offering reliable pathways to this prevalent heterocyclic motif. These methods generally involve a precursor molecule containing a hydroxyl group and a suitably positioned reactive site, which undergo a ring-closing reaction. The specific nature of the reactive site and the reaction conditions dictate the mechanism and stereochemical outcome of the cyclization.
Classical approaches frequently employ intramolecular SN2 reactions where a hydroxyl group displaces a tethered leaving group, such as a halide or a sulfonate. nih.gov A well-established strategy involves the cyclization of homoallylic alcohols. For instance, sulfonyl-substituted homoallylic alcohols can be treated with a base to induce a 5-endo-trig cyclisation, yielding 2,5-disubstituted tetrahydrofurans with a phenylsulfonyl group at the 3-position. ic.ac.uk The stereoselectivity of this process can be controlled by the geometry of the vinylic sulfone double bond in the starting material. ic.ac.uk
Another powerful intramolecular strategy is the ring-opening of epoxides by a tethered alcohol nucleophile. nih.gov This method is widely used in the synthesis of complex molecules. The requisite epoxy-alcohol can be subjected to either acid or base catalysis to promote the cyclization. For example, treating a γ,δ-epoxy-alcohol with camphorsulfonic acid can lead to the formation of a this compound derivative in high yield and diastereoselectivity through an intermediate allyl cation. nih.gov
Radical cyclizations provide an alternative pathway, particularly for the synthesis of highly substituted tetrahydrofurans. Organotellurium and organoselenium intermediates have proven effective in this regard. acs.org For example, β-(allyloxy)alkyl aryl tellurides, synthesized from the ring-opening of epoxides, undergo group transfer cyclization upon photolysis to yield 2-substituted 4-[(aryltelluro)methyl]tetrahydrofurans. acs.org Similarly, β-(allyloxy)alkyl aryl selenides can undergo reductive radical cyclization in the presence of tributyltin hydride to afford 2-substituted 4-methyltetrahydrofurans. acs.org These reactions often exhibit a preference for the trans-disubstituted product, a selectivity that can be enhanced at lower reaction temperatures. acs.org
A summary of representative intramolecular cyclization strategies is presented below.
Table 1: Comparison of Intramolecular Cyclization Methodologies for this compound Synthesis
| Cyclization Strategy | Precursor Type | Key Reagents/Conditions | Typical Product | Reference |
|---|---|---|---|---|
| SN2-type Cyclization | Sulfonyl-substituted homoallylic alcohol | Base (e.g., KOBut) | 2,5-disubstituted-3-phenylsulfonyl-THF | ic.ac.uk |
| Epoxide Ring-Opening | γ,δ-epoxy-alcohol | Acid (e.g., camphorsulfonic acid) | Substituted THF | nih.gov |
| Group Transfer Cyclization | β-(allyloxy)alkyl aryl telluride | Photolysis, hexabutylditin | 2,4-disubstituted THF | acs.org |
| Reductive Radical Cyclization | β-(allyloxy)alkyl aryl selenide | Tributyltin hydride, AIBN | 2,4-disubstituted THF | acs.org |
Multicomponent Annulation Strategies to this compound Cores
Multicomponent annulation reactions, particularly [3+2] cycloadditions, represent a highly efficient and atom-economical approach to constructing substituted this compound rings. These strategies involve the coupling of three or more starting materials in a single operation to build the heterocyclic core, allowing for rapid increases in molecular complexity.
A notable [3+2] annulation strategy utilizes allylsilanes as the three-carbon component. nih.gov In these reactions, a Lewis acid activates a carbonyl compound, which then undergoes nucleophilic attack by the allylsilane. This generates a stabilized siliranium ion intermediate that is intramolecularly trapped by a pendant alkoxide, yielding the this compound product. nih.gov This methodology has been extended to a three-component synthesis that couples two different aldehydes with an (E)-γ-(dimethylphenylsilyl)allylboronate. nih.gov
Strained-ring substrates, such as epoxides and cyclopropanes, are also effective three-atom components in [3+2] annulation reactions. nih.gov For example, 2-vinylepoxides can react with activated alkenes in the presence of a Palladium(0) catalyst. The transformation proceeds via oxidative addition of the palladium catalyst to the epoxide, forming a zwitterionic π-allyl palladium intermediate which then reacts with the alkene to furnish the this compound ring. nih.gov
Another powerful approach involves the generation of carbonyl ylides, which serve as 1,3-dipoles in [3+2] cycloadditions with various dipolarophiles. The intramolecular generation of a carbonyl ylide from an α-diazo ketone bearing a tethered carbonyl group, followed by an intermolecular cycloaddition with an alkene or allene, provides a direct route to highly substituted tetrahydrofurans. nih.gov For instance, the reaction of such a diazo ketone with allene, catalyzed by Rhodium(II) acetate, proceeds through a carbonyl ylide intermediate to give the bicyclic THF adduct in good yield. nih.gov
Table 2: Overview of [3+2] Annulation Strategies for this compound Synthesis
| Three-Atom Component | Two-Atom Component | Catalyst/Promoter | Key Intermediate | Reference |
|---|---|---|---|---|
| Allylsilane | Aldehyde | Lewis Acid (e.g., SnCl4) | Siliranium ion | nih.gov |
| 2-Vinylepoxide | Activated Alkene | Pd(0) catalyst | π-allyl palladium complex | nih.gov |
| Carbonyl Ylide (from α-diazo ketone) | Allene | Rh2(OAc)4 | Carbonyl ylide | nih.gov |
Mechanistic Elucidation of Novel this compound Synthesis Pathways
Understanding the reaction mechanisms underlying novel THF syntheses is crucial for optimizing reaction conditions and controlling stereoselectivity. A combination of experimental kinetics and computational studies, such as Density Functional Theory (DFT), has provided deep insights into the transition states and intermediates of these complex transformations.
One area of investigation has been the photochemical ring expansion of oxetanes to tetrahydrofurans. Mechanistic studies, supported by DFT calculations, suggest that this metal-free reaction proceeds via a diradical pathway. rsc.org The photochemical conditions lead to the formation of an oxygen ylide intermediate, and the differing bond lengths within this intermediate dictate the distinct stereochemical outcomes observed in the final this compound product. rsc.org
The mechanism of the Ru-catalyzed oxidative cyclisation of 1,5-dienes to form cis-2,5-disubstituted tetrahydrofurans has also been investigated in detail using DFT simulations. nih.gov These studies have revealed a complex catalytic cycle where the co-oxidant (e.g., NaIO4) plays a critical role not just in regenerating the catalyst but also in the cyclisation step itself and the final release of the diol product from the ruthenium center. The initial proposal of a (2+2) suprafacial addition of a metal-oxo species across the double bonds has been refined, with calculations identifying a Ru(VI) dioxoglycolate intermediate as central to the reaction pathway. nih.gov
In radical cyclizations, the stereochemical outcome is often rationalized by analyzing the transition state geometry. For the reductive radical cyclization of β-(allyloxy)alkyl aryl selenides, the consistent preference for trans-2,4-disubstituted tetrahydrofurans is explained by a chair-like transition state. acs.org In this arrangement, the substituent at the 2-position preferentially occupies a pseudoequatorial position to minimize steric interactions, leading to the observed trans diastereomer as the major product. acs.org
Even classical reactions like the dehydration of 1,4-butanediol have been subject to renewed mechanistic scrutiny, particularly in high-temperature water. researchgate.netsemanticscholar.org Kinetic experiments have shown that while the reaction is acid-catalyzed at high and low pH, the rate is surprisingly insensitive to pH near neutral conditions. This suggests a mechanism where, in addition to H+, the water molecule itself can act as a proton donor, highlighting the unique catalytic properties of water under high-temperature conditions. researchgate.net
Table 3: Mechanistic Insights into Select this compound Synthesis Pathways
| Reaction Pathway | Method of Study | Key Mechanistic Finding | Consequence | Reference |
|---|---|---|---|---|
| Photochemical Ring Expansion of Oxetanes | DFT Calculations | Proceeds via a diradical pathway after oxygen ylide formation. | Stereochemical outcome is determined by ylide intermediate bond lengths. | rsc.org |
| Ru-catalyzed Oxidative Cyclization of 1,5-Dienes | DFT Simulations | Co-oxidant (NaIO4) is involved in the cyclization step. | Elucidates the complex role of the co-oxidant beyond catalyst regeneration. | nih.gov |
| Reductive Radical Cyclization | Transition State Analysis | A chair-like transition state with a pseudoequatorial C-2 substituent is favored. | Explains the observed high diastereoselectivity for trans-products. | acs.org |
| 1,4-Butanediol Dehydration in HTW | Kinetic Experiments | H2O can act as a direct proton donor near neutral pH. | Explains efficient cyclization in the absence of added acid catalysts. | researchgate.net |
Mechanistic Investigations of Tetrahydrofuran Reactivity in Advanced Chemical Transformations
Tetrahydrofuran (B95107) as a Reagent in Complex Organic Synthesis
Roles in Palladium-Catalyzed (Hetero)Arenes Methylation and Carboalkoxylation
Recent advancements have highlighted the utility of this compound as a source for installing functionalized THF moieties onto (hetero)arene scaffolds through palladium catalysis. A notable strategy involves a "thianthrenation-enabled" approach, where (hetero)arenes are first regioselectively thianthrenated to generate arylthianthrenium triflates nih.govacs.orgorganic-chemistry.orgresearchgate.net. These activated intermediates then undergo palladium-catalyzed alkene carboamination and carboalkoxylation reactions. This cascade process effectively leads to the formation of valuable pyrrolidine (B122466) and this compound derivatives attached to the (hetero)arene core nih.govacs.orgorganic-chemistry.orgresearchgate.net.
The mechanistic studies indicate that these transformations proceed via a syn-heteropalladation pathway nih.govacs.orgorganic-chemistry.orgresearchgate.net. In this context, THF is not merely a solvent but a precursor to a functional group that is transferred to the (hetero)arene. The process allows for the late-stage functionalization of complex molecules, introducing saturated heterocycles that can enhance drug-like properties by increasing sp³-hybridized carbon content organic-chemistry.org. The thianthrenium salts are crucial in improving site selectivity and reactivity compared to traditional methods organic-chemistry.org.
Intermolecular and Intramolecular Reactivity Studies of this compound in Functionalization
The inherent stability of the THF ring presents both challenges and opportunities for its direct functionalization. Research has explored both intermolecular and intramolecular pathways to achieve this.
One significant area of investigation is the ring-opening reaction of this compound . This has been observed on metal surfaces, such as Ge(100), where THF undergoes C-O bond cleavage upon adsorption, leading to the formation of Ge–(CH₂)₄–O–Ge structures acs.org. Density functional theory (DFT) calculations have elucidated the adsorption energies and transition states, suggesting that the reaction is governed by both kinetic and thermodynamic controls acs.org.
Furthermore, the ring-opening of THF by frustrated Lewis pairs (FLPs) has been studied theoretically. These studies, employing DFT and Energy Decomposition Analysis (EDA), have shown that certain FLPs, particularly those based on aluminum and phosphorus with specific backbone structures, can facilitate the ring-opening of THF with lower reaction barriers and greater exergonicity compared to other Lewis acid/base combinations nih.gov. The primary interaction driving these reactions involves the highest occupied molecular orbital (HOMO) of the FLP and the lowest unoccupied molecular orbital (LUMO) of THF nih.gov.
Direct functionalization of THF itself has also been achieved through C–H metallation . This process aims to generate α-anionic THF intermediates. However, the high stability of THF makes α-proton activation difficult, and the resulting α-anionic species are often unstable, leading to rapid cleavage researchgate.net. To overcome these challenges, microfluidic systems have been employed to achieve precise control over temperature and reaction time, enabling the direct metallation of THF and subsequent functionalization with various electrophiles. This approach has also facilitated transmetallations to α-cuprated and α-borylated THF, which can then be further modified via cross-coupling reactions researchgate.net.
Theoretical and Experimental Probes into Reaction Kinetics and Thermodynamics
Understanding the reaction kinetics and thermodynamics of THF is crucial for controlling its reactivity and predicting its behavior in various chemical environments.
Reaction with Atomic Bromine: A detailed theoretical analysis, complemented by experimental data, has been conducted on the kinetics of the reaction between atomic bromine and this compound researchgate.netresearchgate.net. This study employed density functional theory (DFT) to obtain initial structures and energy profiles, with subsequent single-point calculations at coupled-cluster (CCSD) and MP4(SDQ) levels for accurate energetic descriptions researchgate.netresearchgate.net. The reaction mechanism was found to be analogous to that of bromine with 1,4-dioxane (B91453) and methanol (B129727), proceeding via an addition-elimination pathway researchgate.netresearchgate.net. The dominant channel involves the coordination of the bromine atom to hydrogen atoms adjacent to the ether oxygen, rather than direct hydrogen abstraction researchgate.netresearchgate.net.
Initial DFT predictions for activation energy and enthalpy of reaction were found to be significantly lower than experimental values, leading to an overestimation of theoretical rate coefficients researchgate.netresearchgate.net. This discrepancy was attributed to the overbinding of transition states and the tetrahydrofuranyl radical by DFT. However, employing higher-level computational methods (CCSD and MP4(SDQ)) on the DFT-optimized structures yielded accurate energetic descriptions, resulting in rate coefficients that showed excellent agreement with experimental measurements researchgate.netresearchgate.net.
Table 1: Comparison of Theoretical vs. Experimental Kinetic Parameters for Br + THF Reaction
| Parameter | DFT (B3LYP/cc-pVTZ) | CCSD/MP4(SDQ) Single-Point | Experimental Value |
| Activation Energy (kJ/mol) | Lower than experimental | Closer to experimental | (Specific value not detailed in snippet) |
| Enthalpy of Reaction (kJ/mol) | Lower than experimental | Closer to experimental | (Specific value not detailed in snippet) |
| Rate Coefficients | Overestimated | Excellent Agreement | (Specific value not detailed in snippet) |
Note: Specific numerical values for activation energy and enthalpy were not explicitly provided in the accessible snippets but the trend of DFT underestimation and CCSD/MP4(SDQ) improvement is noted.
Other Kinetic Studies: Research into the combustion of THF derivatives, such as 2-methylthis compound (B130290) (2MTHF), also involves detailed kinetic modeling and experimental validation doi.orgmdpi.comunizar.es. These studies utilize methods like RRKM-based master equation calculations and explore reaction pathways, including hydrogen abstraction by hydroxyl radicals mdpi.com. Such investigations often reveal complex kinetics, sometimes exhibiting negative temperature dependence at low temperatures due to specific reaction mechanisms, such as hydrogen transfer reactions that eliminate OH radicals mdpi.com. The influence of molecular structure on ignition delay times and combustion behavior is a key focus doi.org.
Compound List
this compound (THF)
Atomic Bromine (Br)
1,4-Dioxane
Methanol
2-Methylthis compound (2MTHF)
2-Methylthis compound radical (2MTHFyl radical)
Hydroxyl radical (OH)
Tetrahydrofuran As a Specialized Solvent in Advanced Chemical Systems
Role of Tetrahydrofuran (B95107) in Organometallic and Organolithium Chemistry
This compound plays a crucial role in the field of organometallic chemistry, particularly with highly reactive organolithium and Grignard reagents. Its ability to coordinate with metal centers is fundamental to the stabilization, activation, and reactivity of these powerful synthetic tools.
Grignard and organolithium reagents are highly reactive species that often exist as aggregates in solution, which can moderate their reactivity. This compound, as a Lewis base, can break down these aggregates by coordinating to the metal center (magnesium or lithium). sterlingpharmasolutions.comresearchgate.net This solvation process is essential for several reasons:
Stabilization: The coordination of THF molecules to the metal center stabilizes the organometallic compound, preventing decomposition. bohrium.comcommonorganicchemistry.com For Grignard reagents, two ether molecules, such as THF, form a complex with the magnesium, which stabilizes the reagent and enhances its reactivity. bohrium.comcommonorganicchemistry.com
Activation: By breaking up the aggregates, THF exposes the reactive carbanionic center of the reagent, thereby increasing its nucleophilicity and reactivity in chemical transformations. researchgate.net For instance, THF can deaggregate hexameric butyl lithium into the more reactive tetrameric form. mdpi.com
Solubility: THF's solvating power increases the solubility of organometallic reagents, allowing for homogeneous reaction mixtures and more controlled reactions.
The basicity of THF is greater than that of diethyl ether, leading to the formation of stronger complexes with cations like Li⁺ and Mg²⁺. wikipedia.org This property makes THF the preferred solvent in many reactions where strong coordination is beneficial for fine-tuning the chemical process. wikipedia.org
The coordination of THF to metal centers not only affects reactivity but can also significantly influence the selectivity and stereochemical outcome of a reaction. The solvent can alter the structure of the transition state, favoring the formation of one stereoisomer over another.
In certain palladium-catalyzed reactions for the synthesis of substituted tetrahydrofurans, the choice of solvent can impact the diastereoselectivity of the transformation. Similarly, in the synthesis of other this compound derivatives, the reaction conditions, including the solvent, can be manipulated to selectively produce either the trans or cis stereoisomer. labproinc.com For example, a BF₃·OEt₂-catalyzed reaction in THF can lead to the formation of a 2,3-trans-disubstituted this compound with high diastereoselectivity. labproinc.com
This compound's ability to act as a ligand for a wide range of metal ions is pivotal in catalysis. It can form well-defined coordination complexes with transition metal chlorides, which are then used as precursors for polymerization catalysts. valveandcontrol.comacs.org For example, complexes such as [TiCl₄(THF)₂], [ZrCl₄(THF)₂], and [HfCl₄(THF)₂] have been studied as precursors for titanium-magnesium catalysts in the polymerization of ethylene (B1197577). acs.orgacs.org The activity of these catalysts can be influenced by the nature of the THF-metal complex. acs.orgacs.org
In some catalytic systems, THF can also influence the number of active sites in a polymerization reaction. researchgate.net The coordination of THF can modulate the electronic and steric properties of the metal center, thereby affecting the catalyst's activity and selectivity. Furthermore, transition metal complexes in THF can catalyze the aerobic oxidation of THF itself to form γ-butyrolactone. rsc.org
This compound in Supercritical Fluid Extractions and Reactions
Supercritical fluids (SCFs), substances at a temperature and pressure above their critical point, exhibit unique properties that make them attractive solvents for extractions and reactions. This compound finds application in this area, often as a co-solvent.
In supercritical fluid extractions, the addition of a co-solvent like THF can enhance the process. For instance, in transesterification reactions, THF can improve the homogeneity of the reaction mixture, leading to an increased reaction rate. mdpi.com
In the context of supercritical fluid reactions, THF can be utilized for its stability under demanding conditions. For example, in the dehydration of 1,4-butanediol (B3395766) to this compound in supercritical water, deuterated this compound (THF-d8) has been used as a scavenger for hydroxyl radicals due to its stability at high temperatures. researchgate.netresearchgate.net
Advanced Applications of this compound in Flow Chemistry and Microreactor Technology
Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. This compound is a commonly used solvent in these advanced applications.
One notable application is in waste treatment. A flow chemistry process has been developed to neutralize epichlorohydrin (B41342) in a THF waste stream, making the waste less hazardous and potentially reusable. sterlingpharmasolutions.com This continuous process was successfully scaled up from a 10 mL column to a 250 mL column, demonstrating its viability for industrial applications. sterlingpharmasolutions.com
Microreactors are also being used to enhance separation processes involving THF. A falling film microreactor has been investigated for the continuous elimination of THF from a THF-water mixture through nitrogen stripping. bohrium.com This technology allows for the complete removal of THF under specific flow rates and temperatures, which is relevant for processes like nanoparticle production. bohrium.com
Furthermore, THF is a suitable solvent for various organic syntheses conducted in flow reactors. It has been employed in the multistep synthesis of pharmaceutical compounds, including reactions involving highly reactive organometallic reagents like Grignard and organolithium compounds. acs.org The precise control of temperature and mixing in flow reactors makes the use of THF in such reactions safer and more efficient. acs.org
Solvent Engineering and Co-solvent Systems Utilizing this compound
Solvent engineering involves the strategic selection and combination of solvents to optimize reaction conditions, improve yields, and enhance product purity. This compound's properties make it a valuable component in various co-solvent systems.
THF is a polar aprotic solvent that is miscible with water. commonorganicchemistry.com However, this miscibility can be altered by the addition of inorganic salts, leading to phase separation. commonorganicchemistry.com This property can be exploited in extraction and purification processes.
Co-solvent systems containing THF are used in a variety of applications:
Biomass Processing: Aqueous THF solutions can aid in the liquefaction and delignification of plant biomass, facilitating the production of renewable chemicals and biofuels. wikipedia.org
Extractions: A mixture of THF and water (75:25 v/v) has been developed for the efficient extraction of perfluorinated compounds from food samples. nih.gov
Drying of THF: For applications requiring anhydrous THF, such as Grignard reactions, co-solvents can be used for dewatering. For example, pentane (B18724) can be used in a solvent extraction process to dry the THF-water azerotrope. acs.org
Perovskite Solar Cells: The use of THF as a solvent for the hole-transporting layer in perovskite solar cells has been shown to improve the efficiency and stability of the device compared to other solvents like 1,2-dichlorobenzene. acs.orgresearchgate.net
The table below summarizes some of the co-solvent systems utilizing this compound and their applications.
| Co-solvent System | Application | Reference |
| This compound/Water | Biomass processing, Extraction of perfluorinated compounds | wikipedia.orgnih.gov |
| This compound/Pentane | Drying of this compound | |
| This compound/1,2-dichlorobenzene | Perovskite solar cell fabrication | acs.orgresearchgate.net |
Optimization of this compound as a Co-solvent in Transesterification Reactions
This compound (THF) serves as an effective co-solvent in transesterification reactions, primarily by addressing the miscibility limitations between non-polar oils/fats and polar short-chain alcohols like methanol (B129727). nih.gov The transesterification process, which involves the conversion of triglycerides into fatty acid alkyl esters (biodiesel), is often hindered by the slow reaction rate due to the formation of a two-phase liquid system. nih.govresearchgate.net The introduction of THF creates a single, homogenous phase, which significantly enhances mass transfer between the reactants and accelerates the reaction rate. nih.gov This allows for milder reaction conditions, such as lower temperatures and shorter reaction times, to achieve high yields of biodiesel. nih.gov
Research has focused on optimizing the parameters of this co-solvent system to maximize efficiency. A study on biodiesel production from rubber seed oil using response surface methodology identified optimal conditions for the transesterification process. researchgate.net The investigation determined that a temperature of 52°C, a reaction time of 30 minutes, and a mass ratio of this compound to methanol of 1.4:1 resulted in a biodiesel yield of 97%. researchgate.net This demonstrates that THF can significantly accelerate the conversion of triglycerides into biodiesel. researchgate.net
Another study involving waste cooking oil explored the optimization of a transesterification process catalyzed by heterogeneous calcium methoxide (B1231860) (Ca(OCH₃)₂) with THF as a co-solvent. researchgate.net The optimal conditions found through response surface methodology were a catalyst concentration of 2.83 wt%, a methanol-to-oil molar ratio of 11.6:1, a reaction time of 100.14 minutes, and a THF in methanol concentration of 8.65% v/v. researchgate.net The use of THF in this system successfully reduced the required catalyst concentration, methanol-to-oil ratio, and reaction time compared to processes without a co-solvent. researchgate.net
Further research on used cooking oil with a KOH catalyst highlighted the effect of reaction time and the oil-to-methanol molar ratio in the presence of THF. granthaalayahpublication.org The best yield of 88.8% was achieved with a 1:6 molar ratio of oil to methanol and a reaction time of 13 minutes at 65°C. granthaalayahpublication.org The resulting biodiesel had a methyl ester content of 87.24%. granthaalayahpublication.org
Table 1: Optimized Conditions for Transesterification using THF as a Co-solvent
| Feedstock | Catalyst | Optimal Temperature (°C) | Optimal Reaction Time (min) | Optimal THF/Methanol Ratio | Biodiesel Yield (%) | Source(s) |
|---|---|---|---|---|---|---|
| Rubber Seed Oil | - | 52 | 30 | 1.4:1 (mass ratio) | 97 | researchgate.net |
| Waste Cooking Oil | Ca(OCH₃)₂ | - | 100.14 | 8.65% v/v THF in Methanol | - | researchgate.net |
Miscibility and Phase Behavior Studies of this compound-Water Systems
The binary system of this compound and water exhibits complex and unusual phase behavior, most notably a closed-loop miscibility gap. osti.govacs.org This phenomenon means that THF and water are completely miscible at both low and high temperatures but separate into two liquid phases within an intermediate temperature range. osti.govacs.org This behavior is attributed to a delicate balance and competition between the incompatibility of the alkyl components of the THF ring and the hydrogen bonding that occurs between the ether group of THF and water molecules. acs.org
The phase diagram of the THF-water system is characterized by both a lower critical solution temperature (LCST) and an upper critical solution temperature (UCST). acs.org The LCST is the temperature below which the components are miscible in all proportions, and the UCST is the temperature above which they are again fully miscible. Molecular dynamics simulations have shown that within this miscibility gap temperature region, the self-diffusion of water is significantly altered. osti.govacs.org For instance, between 333 K (60°C) and 418 K (145°C), THF and water become immiscible. rsc.org
At low temperatures, the THF-water system can form clathrate hydrates, which are crystalline solid structures where water molecules form a cage-like lattice that encloses THF molecules. researchgate.netgfz-potsdam.de The stoichiometric composition of a stable THF hydrate (B1144303) is typically one THF molecule for every 17 water molecules (THF·17H₂O). gfz-potsdam.de The formation of these hydrates is an important feature of the system's phase diagram at sub-zero temperatures. researchgate.net Differential scanning calorimetry has been used to study the phase transitions, including eutectic processes and the melting of these clathrate hydrates, which occurs at approximately 277.55 K (4.4°C). researchgate.net
The presence of other substances can influence the phase behavior. For example, the addition of salts like lithium chloride (LiCl), sodium chloride (NaCl), or potassium chloride (KCl) can affect the liquid-liquid equilibria of THF/water systems, which is relevant for applications such as the extraction of chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) from aqueous solutions. researchgate.net Similarly, the presence of ammonia (B1221849) in the water-THF system has been studied to develop phase diagrams relevant to astrophysical contexts, such as the conditions on Saturn's moon Titan. acs.org
Table 2: Phase Behavior of this compound-Water Systems
| Temperature Range | Pressure/Conditions | Phase Behavior | Key Characteristics | Source(s) |
|---|---|---|---|---|
| < ~277 K (< ~4°C) | Atmospheric | Solid-Liquid | Formation of THF clathrate hydrates (stoichiometry THF·17H₂O). gfz-potsdam.de | researchgate.netgfz-potsdam.de |
| ~277 K to ~333 K (~4°C to ~60°C) | Atmospheric | Miscible (One Liquid Phase) | THF and water are fully miscible in all proportions. | rsc.orgresearchgate.net |
| ~333 K to ~418 K (~60°C to ~145°C) | Atmospheric | Immiscible (Two Liquid Phases) | The system exhibits a closed-loop miscibility gap. osti.govacs.org | osti.govacs.orgrsc.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| 5-hydroxymethylfurfural |
| Ammonia |
| Calcium methoxide |
| Fatty acid alkyl esters |
| Linoleic acid |
| Linolenic acid |
| Lithium chloride |
| Methanol |
| Oleic acid |
| Palmitic acid |
| Potassium chloride |
| Sodium chloride |
| Stearic acid |
| This compound |
| Triglycerides |
Polymerization Chemistry and Advanced Materials Development with Tetrahydrofuran
Synthesis and Characterization of Poly(tetrahydrofuran) (PTMEG) and Its Copolymers
The synthesis of PTMEG involves the ring-opening polymerization of THF, typically initiated by Lewis or Brønsted acids. The resulting polymer is characterized by its ether linkages and methylene (B1212753) units, conferring unique physical and chemical attributes.
Development of Novel Initiator and Catalyst Systems for Controlled Polymerization
The cationic ring-opening polymerization (CROP) of This compound (B95107) is a well-established route to PTMEG. Historically, strong Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and phosphorus pentafluoride (PF₅) have been employed as initiators, often requiring co-initiators like acid halides or acetic anhydride (B1165640) to facilitate the ring-opening process mdpi.comresearchgate.netnih.gov. These systems, while effective, can sometimes lead to broad molecular weight distributions and side reactions like chain transfer or back-biting, which limit precise control over polymer architecture ebrary.net.
More recent research has focused on developing novel initiator and catalyst systems to achieve controlled or "living" polymerization, enabling precise control over molecular weight (MW) and chain-end functionality. For instance, the use of heteropolyacids, such as 12-tungstophosphoric acid (H₃PW₁₂O₄₀·13H₂O), has shown promise as solid acid catalysts for THF polymerization, offering potential for greener and more efficient processes researchgate.netnih.govresearchgate.net. Furthermore, systems employing hydrogen bond donor catalysts paired with specific initiators, such as α-phosphonooxymethyl ether, have demonstrated the ability to mediate living, reversible-deactivation cationic polymerization of THF, achieving precise number-average molecular weight (M<0xE2><0x82><0x99>) control up to 175 kDa digitellinc.com. Photoinitiators, like phenylazotriphenyl methane (B114726) and diphenyliodonium (B167342) hexaflorophosphate, have also been utilized for the living cationic polymerization of THF, paving the way for photo-controlled synthesis researchgate.net. These advancements are critical for tailoring PTMEG's properties for specific advanced material requirements.
Tailoring Molecular Weight and Architecture of Poly(this compound)
The molecular weight and architecture of PTMEG significantly influence its performance characteristics. PTMEG is commercially available in a range of molecular weights, typically from 250 g/mol up to 3000 g/mol , with common grades including PTMEG 1000 and PTMEG 2000 gantrade.comnordmann.globalgantrade.comtri-iso.com. The molecular weight is controlled during synthesis by adjusting parameters such as the initiator-to-monomer ratio, reaction time, catalyst concentration, and the presence of chain transfer agents like ethylene (B1197577) glycol (EG) researchgate.net.
PTMEG is characterized by its linear structure and di-functionality, possessing hydroxyl end-groups. This regular, linear architecture allows for efficient packing in polymer chains, leading to properties like strain-induced crystallization in derived polyurethanes gantrade.comgantrade.com. The control over MW and the inherent linear, di-functional nature of PTMEG are foundational for its use in creating high-performance block copolymers and polyurethanes with predictable properties. Higher molecular weight PTMEG grades generally exhibit increased viscosity epchems.com.
Table 1: Selected PTMEG Grades and Key Properties
| Grade (MW Range) | Appearance at Room Temp. | Hydroxyl Value (mg KOH/g) | Viscosity @ 40°C (cPs) | Melting Point (°C) |
| PTMEG 250 | Waxy solid | 477.4-606.5 | 55±10 | < -10 |
| PTMEG 650 | Waxy solid | 166.2-179.5 | 250±20 | 22-23 |
| PTMEG 1000 | Waxy solid | 106.9-118.1 | 350±30 | 23-24 |
| PTMEG 1800 | Waxy solid | 60.7-64.1 | 1215±50 | 25-26 |
| PTMEG 2000 | Waxy solid | 54.7-57.5 | 1350±50 | 26-27 |
| PTMEG 3000 | Waxy solid | 36.2-38.7 | 1950±100 | 28-29 |
Note: Properties can vary slightly between manufacturers. PTMEG grades typically melt to a clear, colorless liquid when heated above their melting point. gantrade.comgantrade.comtri-iso.com
Strategies for Block and Graft Copolymer Synthesis Incorporating this compound Units
The ability to incorporate PTMEG segments into block and graft copolymers opens avenues for creating materials with tailored properties. Block copolymers can be synthesized through sequential polymerization techniques, where a living PTMEG chain is used to initiate the polymerization of a second monomer, or vice versa. For example, strategies involving a "cationic-to-radical transformation" allow for the synthesis of THF-styrene or THF-methyl methacrylate (B99206) (MMA) block copolymers researchgate.netacs.org. This involves preparing living PTMEG, functionalizing its chain ends to initiate radical polymerization, and then polymerizing monomers like styrene (B11656) or MMA.
Graft copolymers, such as poly(γ-benzyl-l-glutamate)-g-polythis compound (PBLG-g-PTHF), have been achieved by attaching living PTHF branch chains to a polymer backbone (PBLG) functionalized with reactive groups acs.org. These complex architectures leverage the distinct properties of each polymer block, leading to materials with unique morphologies and functionalities, potentially useful in biomedical applications or advanced membranes.
Poly(this compound)-Based Materials for Specialty Applications
PTMEG's excellent physical properties make it a preferred choice for high-performance materials, especially in demanding applications where elasticity, durability, and resistance to environmental factors are paramount.
Polyurethanes and Elastomers Derived from Poly(this compound)
PTMEG is a critical soft-segment polyol in the formulation of polyurethanes (PUs) and thermoplastic polyurethanes (TPUs) gantrade.comnordmann.globalgantrade.comepchems.comdollmar.comtaylorandfrancis.comwikidoc.orgmdpi.comnih.gov. When reacted with diisocyanates (like MDI or TDI) and chain extenders (like diols), PTMEG imparts superior properties to the resulting elastomers. These include excellent low-temperature flexibility, high resilience and rebound, good abrasion resistance, and outstanding hydrolytic stability compared to poly(propylene glycol) (PPG)-based polyurethanes gantrade.comgantrade.commdpi.com. The linear structure of PTMEG also facilitates strain-induced crystallization, which significantly enhances the mechanical properties, such as tensile and tear strength, of the derived polyurethanes gantrade.comgantrade.com.
These attributes make PTMEG-based polyurethanes ideal for applications requiring dynamic performance and durability, such as:
Spandex fibers: Providing exceptional elasticity and recovery for textiles epchems.comwikidoc.org.
Automotive components: Including seals, gaskets, belts, and suspension parts, where flexibility and resistance to wear are crucial epchems.comdollmar.com.
Industrial applications: Such as wheels for sporting goods and heavy-duty casters, tires, and rollers, benefiting from high abrasion resistance and resilience nordmann.globalepchems.comdollmar.com.
Coatings, Adhesives, and Sealants: Enhancing flexibility, chemical resistance, and durability in various formulations nordmann.globalepchems.com.
Table 2: Comparative Properties of PTMEG-based vs. PPG-based Polyurethanes
| Property | PTMEG-based Polyurethanes | PPG-based Polyurethanes |
| Low-Temperature Flex | Excellent | Good |
| Resiliency/Rebound | High | Moderate |
| Hydrolytic Stability | Superior | Good |
| Abrasion Resistance | High | Good |
| Dynamic Properties | Excellent (low hysteresis, good under cyclic loading) | Moderate |
| Strain-Induced Crystallization | Significant, enhances tensile properties | Limited |
| Chemical Resistance | Good resistance to oils, grease, solvents, and oxidation | Good resistance to oils, grease, solvents, and oxidation |
| Cost | Generally higher | Generally lower |
| Tack/Adhesion Balance | Can be optimized with blends | Can offer better tack and softness |
Integration of Poly(this compound) in High-Performance Composites and Membranes
The robust mechanical properties and inherent stability of PTMEG also lend themselves to integration into advanced composite materials. For instance, polyurethane elastomers based on PTMEG can be reinforced with high-strength fibers, such as meta-aramid fibers (MAF), to create composites with significantly improved mechanical strength for high-load applications mdpi.com. The fiber fillers enhance properties like tensile strength and modulus, making the resulting composites suitable for demanding engineering applications.
While specific applications of PTMEG in membranes are less detailed in the provided literature, the inherent chemical resistance and flexibility of PTMEG suggest potential for its use as a component in specialized membrane structures, particularly where durability and resistance to harsh chemical environments are required. Further research into PTMEG-based block copolymers with specific hydrophilic/hydrophobic segments could also yield materials suitable for advanced separation technologies.
This compound as a Processing Aid in Advanced Materials Fabrication
This compound's efficacy as a solvent stems from its polar aprotic nature, allowing it to dissolve a broad spectrum of organic and inorganic compounds, including many polymers and nanomaterials solubilityofthings.comwikipedia.org. This characteristic is leveraged in numerous fabrication techniques to create materials with tailored properties and structures.
Solution-Phase Processing of Polymers and Nanomaterials
In solution-phase processing, THF is instrumental in dissolving or dispersing materials, enabling their manipulation into desired forms such as films, fibers, or composites. Its ability to solvate complex molecules and facilitate self-assembly makes it a valuable component in creating advanced nanostructures and polymer-based materials.
THF is widely employed in the fabrication of polymer membranes, where it acts as the primary solvent in processes like Non-solvent Induced Phase Separation (NIPS) and Evaporation-Induced Phase Separation (EIPS). For instance, in the casting of polymethylmethacrylate (PMMA) membranes, THF's role as a solvent, combined with water as a non-solvent, influences the pore morphology of the resulting films mdpi.com. Similarly, in the electrospinning of polycarbonate nanofibers, THF, often used as a co-solvent with dimethylformamide (DMF), significantly impacts fiber morphology, with higher THF ratios leading to stronger inter-fiber networking researchgate.net.
The solvent-casting technique also benefits from THF's properties. Photopolymer films, such as those based on PQ/PMMA, fabricated using THF as the solvent, have demonstrated fast fabrication times, efficient recording, and a significant increase in refractive index variation compared to other methods researchgate.netnih.govacs.org. Furthermore, THF's ability to dissolve polymers like PEDOT:PSS allows for the development of nanostructured thin films through solvent vapor annealing, enabling modification of surface properties and molecular rearrangements chemrxiv.org.
In the realm of nanomaterials, THF is a critical solvent for dispersing carbon nanotubes (CNTs) and graphene. While its dispersion stability can be lower than some other solvents like N-methyl-2-pyrrolidone (NMP), THF effectively disperses CNTs, facilitating their incorporation into polymer matrices to form composites acs.orgaip.orgresearchgate.net. For graphene, THF is used in liquid-phase exfoliation techniques to produce stable dispersions of single-layer graphene oxide sheets, crucial for subsequent processing into various graphene-based materials acs.orgsemi.ac.cnarxiv.org. THF has also been utilized in the synthesis of gold nanoparticles via laser ablation, where it serves as a solvent that yields stable colloidal solutions, with stirring during ablation reducing particle size optica.org.
Beyond simple dispersion, THF can influence the self-assembly of polymeric structures. In the fabrication of micellar nanocrystals, using THF as a solvent in electrospray and self-assembly processes has led to enhanced encapsulation of nanocrystals and, under prolonged processing, the formation of worm-shaped micelles. These unique structures have shown potential for reduced non-specific cellular uptake, highlighting THF's role in controlling nanomaterial morphology for specific functionalities rsc.org. THF is also employed in nanoprecipitation techniques to create polymeric vesicles, such as those made from PEG-b-PCL block copolymers, which are relevant for applications like drug delivery researchgate.net.
Table 1: this compound in Solution-Phase Processing of Polymers and Nanomaterials
| Polymer/Nanomaterial | Processing Method | Role of THF | Key Findings/Observed Properties | References |
| PMMA | Membrane Casting (EIPS) | Solvent | Forms porous films; water content affects pore morphology. | mdpi.com |
| PQ/PMMA | Solvent Casting | Solvent | Fast fabrication, efficient recording, high refractive index variation (Δn_f ≈ 3.6 × 10⁻⁴). | acs.org |
| Polycarbonate (PC) | Electrospinning | Co-solvent | Influences fiber morphology; higher THF ratio leads to stronger networking. | researchgate.net |
| PEDOT:PSS | Solvent Vapor Annealing (SVA) | Solvent | Develops distinct nanostructures, modifies surface properties. | chemrxiv.org |
| Gold Nanoparticles (Au-NPs) | Laser Ablation | Solvent | Good solvent for stable colloidal solutions; stirring reduces particle size (11 nm to 6 nm). | optica.org |
| Carbon Nanotubes (CNTs) | Dispersion (Ultrasonication) | Solvent | Disperses CNTs; stability varies (less stable than NMP/DMF). | acs.orgaip.orgresearchgate.net |
| Graphene Oxide (GO) | Liquid-Phase Exfoliation | Solvent | Forms stable dispersions of single-layer GO sheets. | acs.orgsemi.ac.cnarxiv.org |
| Polymeric Vesicles (e.g., PEG-b-PCL) | Temperature-Assisted Nanoprecipitation (TAN) | Good Solvent | Enables formation of submicron-sized vesicles. | researchgate.net |
| Micellar Nanocrystals | Electrospray & Self-Assembly | Solvent | Enhanced encapsulation of nanocrystals; prolonged process yields worm-shaped micelles with reduced cellular uptake. | rsc.org |
Formation of Clathrate Hydrates for Material Design (excluding energy storage applications)
Clathrate hydrates are crystalline inclusion compounds formed when water molecules create cage-like structures that encapsulate guest molecules researchgate.net. This compound readily forms structure II clathrate hydrates with water, where THF molecules occupy the large cages aip.orgfrontiersin.orgmdpi.comresearchgate.netnih.gov. While often studied for energy storage, THF-based clathrate hydrates have distinct applications in material design and processing outside of direct energy storage.
Gas Separation and Purification: THF hydrates are utilized in gas separation technologies. They play a role in capturing carbon dioxide (CO₂) from flue gas and mixed gas streams (CO₂/CH₄), where THF acts as a promoter to enhance hydrate (B1144303) formation kinetics and efficiency frontiersin.orgacs.orgrepec.orgresearchgate.net. Furthermore, THF-H₂ mixed hydrates can function as a "molecular sieve" for separating hydrogen from gas mixtures, leveraging the specific cage occupancy of THF and hydrogen molecules mdpi.com.
Biomass Processing: THF-water mixtures are explored for their utility in processing lignocellulosic biomass. They aid in the liquefaction and delignification of biomass, facilitating the production of platform chemicals and sugars, which are precursors for biofuels and other valuable compounds wikipedia.org. This application highlights THF's role in breaking down complex organic materials for further chemical synthesis.
Pharmaceutical Research and Drug Formulation: In pharmaceutical research, THF-water mixtures can form clathrate hydrates that are stable at relatively high temperatures (around +4.5 °C) nih.gov. These hydrates can be used to improve the dissolution behavior of certain drugs, such as the anti-tuberculosis drug Perchlozon, by forming solid dispersions upon freeze-drying nih.gov. This demonstrates THF's utility in modifying the physical properties of active pharmaceutical ingredients.
Fundamental Studies of Hydrate Formation and Structure: THF hydrates serve as a valuable model system for understanding the fundamental mechanisms of clathrate hydrate formation and dissociation due to their stability at near-ambient conditions aip.orgresearchgate.netresearchgate.netacs.org. Research employing techniques like electronucleation has shown that electric fields can significantly reduce hydrate induction times, a critical factor for rapid hydrate formation in various material processing applications acs.org. Studies on THF clathrate structures also provide insights into guest-host interactions and dynamics within the hydrate lattice, contributing to the broader understanding of crystalline inclusion compounds for material design researchgate.netaip.org.
Table 2: this compound in Clathrate Hydrates for Material Design (Non-Energy Storage)
| Guest Molecule(s) | Hydrate Structure | Application Area | Key Findings/Mechanism | References |
| THF | Structure II (sII) | Biomass Processing | Aids liquefaction and delignification of lignocellulosic biomass. | wikipedia.org |
| THF | Structure II (sII) | Pharmaceutical Research | Forms clathrate hydrates to improve drug dissolution (e.g., Perchlozon). | nih.gov |
| CO₂, THF | Structure II (sII) | Gas Separation | Promotes CO₂ hydrate formation; used in CO₂ capture from flue gas and CO₂/CH₄ mixtures. | frontiersin.orgacs.orgrepec.orgresearchgate.net |
| H₂, THF | Structure II (sII) | Gas Separation | Acts as a molecular sieve to separate hydrogen from gas mixtures. | mdpi.com |
| THF | Structure II (sII) | Hydrate Formation Studies | Model system for studying hydrate kinetics and structure; electronucleation reduces induction time by 100x. | aip.orgresearchgate.netresearchgate.netacs.orgacs.orgaip.org |
| Polymeric Nanostructures | N/A (THF as solvent) | Material Templating | Formation of specific nanostructures (worm-shaped micelles) from polymers using THF. | rsc.org |
Compound List
this compound (THF)
Polymethylmethacrylate (PMMA)
Polycarbonate (PC)
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)
Gold Nanoparticles (Au-NPs)
Carbon Nanotubes (CNTs)
Graphene Oxide (GO)
Poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-b-PCL)
Carbon dioxide (CO₂)
Methane (CH₄)
Hydrogen (H₂)
Perchlozon
Theoretical and Computational Chemistry Studies of Tetrahydrofuran
Quantum Chemical Investigations of Tetrahydrofuran (B95107) Electronic Structure and Conformation
Quantum chemical methods are instrumental in elucidating the electronic properties and conformational preferences of this compound. These calculations provide a microscopic understanding of the molecule's stability and reactivity.
The five-membered ring of this compound is not planar but exists in a puckered conformation to relieve ring strain. This puckering leads to a complex conformational landscape characterized by pseudorotation, a low-energy process where the molecule transitions between different twisted (C₂) and envelope (Cₛ) conformations.
Ab initio and Density Functional Theory (DFT) are the primary computational methods used to explore this landscape. scispace.comresearchgate.net High-level calculations, such as those employing the B3LYP functional with large basis sets (e.g., 6-311++G** or aug-cc-pVDZ), have been used to map the potential energy surface of THF. tsinghua.edu.cnrsc.org
These studies have shown that the C₂ (twisted) and Cₛ (envelope or bent) conformers are very close in energy, with the C₂ form being slightly more stable. rsc.org The energy barrier for interconversion between these conformers is small, allowing for rapid pseudorotation at room temperature. rsc.org
For instance, calculations at the B3LYP/aug-cc-pVDZ level have been used to construct the potential energy surfaces for both the neutral (S₀) and cationic (D₀) ground states of THF. rsc.org These calculations revealed a small barrier for interconversion between the C₂ and Cₛ conformers in the neutral state, while the cationic state exclusively adopts the C₂ conformation. rsc.org
| Conformer | Symmetry | Relative Energy (kJ/mol) | Computational Method |
|---|
Quantum chemical calculations are also employed to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
Vibrational frequencies calculated using DFT methods, often scaled by an empirical factor, show good agreement with experimental infrared (IR) and Raman spectra. researchgate.netacs.org These calculations aid in the assignment of vibrational modes to specific molecular motions.
Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy, providing insights into the local electronic environment of each atom. nih.gov This is particularly useful for studying solvation structures and intermolecular interactions. nih.gov
The adiabatic ionization energy of THF has been accurately determined to be 9.4256 ± 0.0004 eV using one-photon vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy, with assignments supported by Franck-Condon factors and vibrational frequencies calculated for the C₂ conformation. rsc.org
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular dynamics simulations provide a dynamic picture of THF molecules, capturing their motion and interactions over time. These simulations are crucial for understanding the behavior of THF in the liquid phase and in solution.
MD simulations have been extensively used to study how THF molecules solvate various solutes, from simple ions to complex biomolecules.
Simulations have revealed that THF is a good solvent for many organic compounds and can form stable complexes with metal cations. nih.govchemrxiv.org The oxygen atom of the ether group acts as a Lewis base, coordinating with Lewis acids. wikipedia.org
In mixtures with water, THF exhibits interesting micro-heterogeneity. Simulations and experimental studies suggest that even in miscible compositions, there can be nanometer-scale phase separation, with THF and water molecules forming distinct local environments. ucla.edu
The solvation of ions in THF has been studied to understand the properties of electrolytes for battery applications. nih.govchemrxiv.org For example, ab initio molecular dynamics (AIMD) simulations have been used to investigate the interactions of calcium metal with THF, showing that the decomposition of THF at the metal surface is highly dependent on orientation and surface site. chemrxiv.orgchemrxiv.org
Understanding the transport properties of THF and solutes within it is essential for applications in areas like chromatography and reaction kinetics.
MD simulations can be used to calculate diffusion coefficients of THF and dissolved species. acs.org These simulations provide insights into how factors like temperature, pressure, and the presence of other molecules affect molecular mobility.
For instance, umbrella sampling MD simulations have been employed to study the separation of aromatic compounds at a THF-silica interface in liquid chromatography. acs.org These simulations revealed that the adsorption free energy and surface diffusion of the solutes are dependent on their concentration. acs.org
Simulations of THF clathrate hydrates have been performed to understand their stability and growth kinetics, which is relevant for applications in gas storage and transportation. acs.orgrsc.org These studies have shown that the rate of hydrate (B1144303) growth is influenced by the concentration of THF in the aqueous phase. acs.org
Computational Design of this compound-Mediated Reaction Pathways and Catalytic Cycles
Computational methods are increasingly used to design and optimize chemical reactions where THF plays a role as a solvent or a reactant.
Development and Validation of Force Fields for this compound and Its Complexes
The accuracy of molecular dynamics (MD) simulations heavily relies on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. uiuc.edu For a versatile and widely used solvent like this compound (THF), the development of robust and reliable force fields is crucial for accurately simulating its behavior in pure liquid form and in complex with other molecules. tandfonline.comnih.gov The process involves a detailed parameterization phase followed by rigorous validation against experimental and quantum mechanical data.
The development of a force field is a multi-step process that begins with defining the functional form of the potential energy and then determining the parameters for each term. tandfonline.com These terms typically include bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). uiuc.edugithub.io Parameters can be derived from existing general-purpose force fields like AMBER or OPLS, or developed specifically for THF using quantum mechanical (QM) calculations. tandfonline.comresearchgate.net
An essential part of the process is the optimization of these parameters to reproduce a set of target physical properties. tandfonline.com This is often an iterative procedure where parameters are adjusted until the deviation between simulated and target properties is minimized. tandfonline.com Common target properties for parametrizing liquid THF include its density and heat of vaporization. tandfonline.com For instance, molecular dynamics simulations have been performed where initial parameter guesses from existing force fields were refined using a simplex optimization algorithm to match these key experimental values. tandfonline.comresearchgate.nettandfonline.com
Several specific force fields have been developed for THF, employing different modeling philosophies. These include united-atom models, where groups of atoms (like CH₂) are treated as a single particle, and all-atom models, which explicitly represent every atom. tandfonline.com Examples include a united-atom force field by Briggs et al. and an all-atom model by Faller et al. tandfonline.com The choice of model and parameterization strategy can lead to multiple distinct force fields. Studies have shown that different parameter sets can successfully reproduce the properties they were optimized for, but may not perform as well for other properties, highlighting that there is no single, unique way to model the system. tandfonline.comtandfonline.com
Intramolecular parameters, which govern the molecule's geometry and conformational flexibility, are often derived from high-level QM calculations. tandfonline.com For THF, which exhibits pseudorotation between different puckered conformations (such as 'twist' and 'envelope' forms), these calculations are critical. researchgate.net For example, geometric parameters and force constants for specific conformations have been obtained from Hartree-Fock or Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*). tandfonline.comresearchgate.net
Validation is the critical next step, where the force field's performance is tested against data not used during the parameterization. nih.gov This process assesses the transferability and predictive power of the model. For THF, validation can involve comparing simulated properties such as vapor pressure, diffusion constants, and structural details (like radial distribution functions) with experimental measurements. researchgate.netacs.org A well-parameterized force field is expected to reproduce a range of thermophysical properties with high accuracy. researchgate.net Some optimized models for small molecules have been shown to predict saturated liquid density with a maximum error of 0.5% and enthalpy of vaporization with a maximum error of 1%. researchgate.net Furthermore, comparing simulated vibrational spectra against experimental infrared and Raman spectra provides a detailed validation of the intramolecular force field parameters and the model's ability to capture the molecule's dynamic behavior. acs.org
The development of polarizable force fields represents a further step in improving accuracy. nih.gov Unlike additive force fields with fixed partial charges, polarizable models allow the atomic charge distribution to change in response to the local electric field, offering a more realistic description of electrostatic interactions, which is particularly important in condensed phases. nih.govgithub.io
The tables below summarize findings from a study that developed and tested several different force fields for liquid THF, illustrating the parameterization targets and validation outcomes.
Table 1: Comparison of Optimized Force Field Parameters and Performance
This interactive table displays data from a study by Girard and Muller-Plathe, showcasing different optimized force fields for THF. The models were optimized to reproduce the experimental density (0.881 g/cm³) and heat of vaporization (32.1 kJ/mol).
| Force Field Model | Conformation | ε(O) (kJ/mol) | σ(O) (Å) | q(O) | Calculated Density (g/cm³) | Calculated ΔHvap (kJ/mol) |
| Model A | Twist | 0.824 | 2.910 | -0.400 | 0.881 | 32.1 |
| Model B | Envelope | 0.700 | 3.000 | -0.450 | 0.881 | 32.1 |
| Model C | Planar | 0.879 | 3.025 | -0.500 | 0.881 | 32.1 |
| Model D | Twist | 0.900 | 2.950 | -0.350 | 0.881 | 32.1 |
| Data sourced from molecular dynamics simulation studies. tandfonline.com ε and σ are Lennard-Jones parameters for the oxygen atom, and q(O) is its partial charge. |
Advanced Analytical and Spectroscopic Methodologies for Tetrahydrofuran Research
VUV/MATI Spectroscopy for Ionization Dynamics and Conformation
Vacuum Ultraviolet (VUV) Mass-Analyzed Threshold Ionization (MATI) spectroscopy, often employed in conjunction with Infrared (IR) resonant excitation, represents a powerful technique for elucidating the subtle conformational preferences and ionization dynamics of molecules like Tetrahydrofuran (B95107) (THF) researchgate.netnih.govaip.orgacs.orgdntb.gov.uaresearchgate.netrsc.org. This advanced spectroscopic method allows for the high-resolution characterization of individual conformers in both their neutral (S₀) and ionized (D₀) states, providing precise measurements of ionization energies and detailed vibrational spectra researchgate.netaip.orgacs.orgdntb.gov.ua.
Conformational Landscape and Stability
This compound exists in various conformations, primarily the "twisted" (C₂) and "bent" (C<0xE2><0x82><0x9B>) forms, due to the puckering of its five-membered ring nih.govaip.orgresearchgate.net. VUV/MATI spectroscopy, particularly when combined with IR pre-excitation to selectively ionize specific conformers, has been instrumental in disentangling the spectral signatures of these conformers nih.govaip.orgacs.orgresearchgate.net. Research has revealed that in the neutral S₀ state, both the twisted (C₂) and bent (C<0xE2><0x82><0x9B>) conformers coexist in equilibrium nih.govaip.orgresearchgate.net. Furthermore, the analysis of their relative populations indicates that the twisted (C₂) conformer is slightly more stable than the bent (C<0xE2><0x82><0x9B>) conformer by approximately 17 ± 15 cm⁻¹ in the neutral phase nih.govaip.org.
Ionization Dynamics and Cationic Structure
The ionization process, typically involving the removal of an electron from the highest occupied molecular orbital (HOMO) – which is predominantly the nonbonding orbital of the oxygen atom – leads to the formation of the THF cation (D₀ state) researchgate.netaip.orgresearchgate.net. A key finding from VUV/MATI studies is that while both conformers exist in the neutral state, only the twisted (C₂) conformer is predominantly observed in the cationic state nih.govaip.orgresearchgate.net. This observation is attributed to lower energy barriers for conformational interconversion in the cationic state, which favor the more stable C₂ conformation researchgate.netaip.org. The removal of an electron from the oxygen's nonbonding orbital significantly influences the vibrational modes associated with ring inversion and deformation in the resulting cation researchgate.netresearchgate.net.
Adiabatic Ionization Energies (AIEs)
The high resolution offered by VUV/MATI spectroscopy enables the precise determination of adiabatic ionization energies (AIEs). These values provide critical benchmarks for understanding the electronic structure and stability of the cation.
| Ionization Energy (eV) | Uncertainty (eV) | Method/State Transition | Reference(s) |
| 9.4256 | ± 0.0004 | VUV-MATI: Neutral C₂ (S₀) → Cationic C₂ (D₀) | researchgate.netaip.orgrsc.org |
| 9.2600 | ± 0.0005 | VUV-MATI: Neutral Chair → Cationic State | researchgate.net |
| 9.445 | ± 0.010 | Threshold Photoelectron Spectroscopy (TPES) | researchgate.netacs.org |
The AIE of 9.4256 eV is consistently reported for the transition from the C₂-symmetric neutral ground state to the C₂-symmetric cationic ground state researchgate.netaip.orgrsc.org. This value, derived from the 0-0 band in the MATI spectrum, is crucial for characterizing the ionization process of the dominant twisted conformer aip.org.
Vibrational Analysis and Franck-Condon Factors
The MATI spectra obtained for THF provide detailed vibrational information, allowing for assignments based on Franck-Condon factors and calculated vibrational frequencies researchgate.netaip.orgresearchgate.net. These analyses confirm the cationic structure of the twisted chair conformer and highlight how ionization-induced geometry changes affect specific vibrational modes, such as ring inversion and deformation researchgate.netresearchgate.net. By comparing experimental spectra with theoretical calculations, researchers can accurately determine the molecular structure of the THF cation and understand the role of electron removal from the HOMO in shaping its vibrational dynamics researchgate.netaip.org.
Industrial Chemical Process Research and Optimization Involving Tetrahydrofuran
Process Design and Intensification for Tetrahydrofuran (B95107) Production
The production of THF is a cornerstone of its industrial utility, with various established technologies being continuously refined for improved performance and sustainability. Process intensification, aiming to achieve significant improvements in efficiency, safety, and environmental footprint, is a key driver in this field.
Catalytic Reactor Design and Kinetic Modeling for Enhanced Synthesis
Developing advanced catalytic reactor designs and accurate kinetic models is paramount for optimizing THF synthesis. Research focuses on maximizing yields, selectivity, and catalyst longevity. For instance, the dehydration of 1,4-butanediol (B3395766) (BDO) to THF is a primary production route, where catalyst performance significantly dictates the process outcome. Studies have explored various solid acid catalysts, including zeolites like ZSM-5, Y, Mordenite, Ferrierite, and Beta, as well as silica (B1680970) and alumina (B75360) acs.org. ZSM-5 zeolite exchanged with NH₄⁺ has shown the highest activity in BDO dehydration, achieving nearly 100% selectivity to THF acs.org.
Kinetic investigations are crucial for understanding reaction mechanisms and optimizing operating parameters. For the catalytic synthesis of THF from 1,4-butanediol, research has identified optimal conditions, such as a catalyst dosage of 3.9% (relative to 1,4-butanediol), a reaction temperature of 185°C, and a reaction time of 40 minutes, yielding up to 94.9% THF researchgate.net. Furthermore, the activity of catalysts like La₂P₂W₁₈O₆₂/C has been shown to remain stable over multiple runs, maintaining yields above 91.3% after five cycles researchgate.net. Research also explores the use of activated marble waste, containing CaO and MgO, demonstrating excellent catalytic activity with over 95% yield of THF at 375°C researchgate.net. The influence of parameters like temperature, flow rate, and time on stream are critical for kinetic modeling and reactor optimization.
Optimization of Production Technologies (e.g., Reppe, Davy, Butadiene, Propylene (B89431) Oxide)
Several established technologies are employed for THF production, each with its own advantages and areas for optimization. The Reppe process, Davy process, butadiene-based process, and propylene oxide-based process are the primary routes acutemarketreports.comfiormarkets.comgiiresearch.commordorintelligence.com. The Reppe process, historically dominant due to its maturity, efficiency, and cost-effectiveness for mass production, generated the highest revenue in 2024 acutemarketreports.com. However, the butadiene process is projected to exhibit significant growth due to the low cost and availability of butadiene acutemarketreports.com.
Advancements in these processes aim to improve efficiency and reduce costs. For example, innovations in catalytic processes and optimization of existing methods have enhanced THF yield and quality acutemarketreports.com. The market for 1,4-butanediol (BDO), a key precursor for THF, reflects this technological diversity, with the Reppe route accounting for 70% of global output in 2024, while bio-fermentation is a growing alternative mordorintelligence.com. The Davy and butadiene-based syntheses offer process diversity, allowing producers to hedge against feedstock and regulatory risks mordorintelligence.com.
Sustainable Solvent Management and Recovery in this compound-Intensive Processes
Given THF's extensive use as a solvent, particularly in pharmaceutical development and polymer synthesis, efficient and sustainable solvent management and recovery are critical. THF's tendency to form an azeotrope with water presents a significant challenge for traditional separation methods, necessitating advanced techniques.
Advanced Separation Technologies (e.g., Pervaporation, Azeotropic Distillation)
The azeotropic nature of THF-water mixtures (approximately 93.3% THF at 64°C) makes simple distillation ineffective for achieving high purity tftfluid.com. Consequently, advanced separation technologies are employed. Pervaporation is highlighted as an effective membrane process for separating liquid mixtures, particularly azeotropic ones, offering economic and energy advantages tftfluid.comresearchgate.netijsrst.comeuropa.euresearchgate.netbme.hu. It operates based on sorption and diffusion differences rather than vapor-liquid equilibrium, making it suitable for breaking azeotropes tftfluid.comresearchgate.net. Research has shown that pervaporation membranes can reduce THF-water separation process times and increase product recovery rates by 4-5%, requiring significantly less steam compared to traditional pressure swing distillation tftfluid.com. For example, a specific composite polyetheramide membrane (CMC-VP-31) demonstrated good performance in dehydrating THF, with flux and selectivity increasing with temperature researchgate.net.
Azeotropic distillation, extractive distillation, and pressure swing distillation are also common methods for THF dehydration tftfluid.comscientific.netresearchgate.netmdpi.com. Extractive distillation, often employing entrainers like ethylene (B1197577) glycol, 1,2-propanediol, or glycerol, has been optimized to achieve high purity THF (e.g., >99% by mass) researchgate.netresearchgate.netntnu.no. Glycerol, for instance, has shown advantages in reducing heat duty and entrainer consumption compared to other entrainers ntnu.no. Hybrid processes combining distillation with other techniques, such as membrane separation or adsorption, are also being developed to achieve energy-efficient, high-purity THF recovery, aiming for zero-discharge systems mdpi.comresearchgate.net.
Research on Solvent Recycling and Reuse Strategies
The recovery and reuse of spent THF solvents are vital for reducing waste generation, minimizing the need for virgin solvent production, and promoting a circular economy europa.eumarketsandmarkets.comnih.gov. Solvent recovery processes, often involving multi-stage distillation or advanced membrane technologies, aim to produce recovered solvents virtually indistinguishable from virgin products marketsandmarkets.com. Studies indicate that optimized combinations of recovery technologies can prevent over 93.8% of total emissions for THF recovery processes marketsandmarkets.com.
Research is actively exploring innovative strategies, including the use of flow chemistry for streamlined waste treatment, aiming to bring THF waste streams back to virgin specifications for on-site reuse sterlingpharmasolutions.com. This approach can free up batch reactors, minimize energy usage, and enhance environmental sustainability sterlingpharmasolutions.com. Furthermore, the development of novel chemical recycling strategies, such as the upcycling of polythis compound (PTHF) back into THF, which can then be copolymerized into polyesters, represents a significant advancement in waste valorization chinesechemsoc.org.
Green Chemistry Principles in this compound Manufacturing and Application
The integration of green chemistry principles is essential for developing sustainable THF manufacturing processes and applications scientific.netmit.edurjpn.orgnih.govsigmaaldrich.com. These principles guide the reduction or elimination of hazardous substances in the design, manufacture, and application of chemical products mit.edunih.gov.
Key green chemistry principles applied to THF include:
Waste Prevention: Designing syntheses to minimize waste generation mit.edurjpn.orgnih.gov.
Atom Economy: Maximizing the proportion of starting materials incorporated into the final product mit.edurjpn.orgnih.gov.
Safer Solvents and Reaction Conditions: Utilizing less hazardous solvents and optimizing reaction conditions for energy efficiency mit.edurjpn.orgnih.gov. For example, 2-methylthis compound (B130290) (2-MeTHF) is presented as a bio-based and environmentally friendly alternative to THF, offering comparable properties and better yields in some applications rjpn.orgsigmaaldrich.com. Cyclopentyl methyl ether (CPME) is also noted as a stable alternative that resists peroxide formation, a safety advantage over THF sigmaaldrich.com.
Use of Catalysts: Employing catalysts instead of stoichiometric reagents to reduce waste and improve efficiency mit.edurjpn.orgnih.gov. Research into solid acid catalysts for BDO dehydration to THF exemplifies this principle acs.org.
Design for Energy Efficiency: Minimizing energy consumption throughout the process mit.edurjpn.orgnih.gov. This is particularly relevant for THF recovery processes, where advanced distillation and membrane techniques are showing significant energy savings tftfluid.commarketsandmarkets.comhep.com.cn.
The development of bio-based THF production routes, utilizing renewable feedstocks, is also a significant area of research aligned with green chemistry goals rjpn.orgmarketsandmarkets.com.
Compound List:
this compound (THF)
1,4-Butanediol (BDO)
Polytetramethylene Ether Glycol (PTMEG)
Polythis compound (PTHF)
Ethylene Glycol
Glycerol
1,2-Propanediol
Dimethyl Sulfoxide
Cyclopentyl methyl ether (CPME)
2-Methylthis compound (2-MeTHF)
Acetonitrile
Ethyl Acetate
3,4-Dihydropyran (DHP)
Tetrahydropyran (THP)
Isopropanol (IPA)
Butadiene
Propylene Oxide
Adipic Acid
Hexamethylene Diamine
Succinic Acid
Gamma-Butyrolactone (GBL)
Polybutylene Terephthalate (PBT)
Polyurethane (PU) Resin
Thermoplastic Polyester Elastomer
Future Research Directions and Emerging Trends in Tetrahydrofuran Chemistry
Exploration of Tetrahydrofuran (B95107) in Novel Catalytic Cycles
The role of THF in catalysis is expanding beyond its traditional use as a solvent. Emerging research aims to leverage THF's unique properties within catalytic cycles themselves, either as a ligand, a reactant, or a tunable reaction medium that influences selectivity and efficiency.
Supported Catalysis: Efforts are underway to immobilize THF or THF-like structures onto solid supports to create heterogeneous catalysts. This approach could offer advantages in catalyst recovery and reuse, particularly in biomass conversion where THF has been studied as a reaction solvent osti.gov.
Organocatalysis: The potential for THF derivatives to act as organocatalysts or co-catalysts in specific organic transformations is an area of growing interest. Research is exploring how the ether functionality can participate in or stabilize reactive intermediates.
Tandem and Cascade Reactions: THF's ability to participate in cyclization reactions, such as intramolecular hydroalkoxylation, is being investigated for the synthesis of complex molecules. Future work may focus on developing more efficient and selective catalytic systems for these tandem processes organic-chemistry.org.
Table 9.1: Emerging Catalytic Applications of this compound
| Catalytic Application Area | Emerging Trend/Focus | Potential Impact |
| Biomass Conversion | THF as a tunable solvent in catalytic cycles for biomass upgrading; development of immobilized THF-like solvation environments. | Improved atom efficiency, selectivity, and sustainability in bio-based chemical production. |
| Organic Synthesis | THF derivatives as organocatalysts; development of tandem and cascade reactions involving THF cyclization. | Access to complex molecular architectures with fewer steps; enhanced synthetic efficiency. |
| Heterogeneous Catalysis | Immobilization of THF or its derivatives onto solid supports for enhanced catalyst recovery and stability. | Greener and more cost-effective catalytic processes. |
Integration of this compound in Advanced Functional Materials Design
THF's excellent solvency and its role as a precursor for polymers like polythis compound (PTMEG) position it as a key component in the design of advanced functional materials. Future research is focused on creating novel materials with tailored properties for high-tech applications.
Smart Polymers and Composites: THF is being explored in the synthesis of polymers with responsive properties, such as those degradable under mild acidic conditions sciencedaily.com. Research into polymer-nano composites is also a significant trend, where THF could serve as a solvent in the processing of these materials to impart enhanced mechanical, thermal, or electrical properties appleacademicpress.comroutledge.comuk-cpi.com.
Bio-inspired Materials: The use of THF in the creation of bio-inspired materials, such as those mimicking natural structures for specific wetting properties or mechanical performance, is an emerging area dokumen.pubmdpi.comrsc.org.
Advanced Coatings and Films: THF's solvency for various resins and polymers makes it ideal for developing high-performance coatings and films for electronics, aerospace, and automotive applications. Future research will likely focus on developing more environmentally friendly formulations and advanced deposition techniques.
Table 9.2: this compound in Advanced Functional Materials
| Material Type | Emerging Trend/Focus | Potential Applications |
| Smart Polymers | Synthesis of degradable polymers; incorporation of THF into stimuli-responsive polymer architectures. | Drug delivery systems, smart packaging, biodegradable plastics. |
| Polymer-Nano Composites | THF as a solvent in processing nanocomposites; development of novel composites with enhanced mechanical and electrical properties. | Lightweight structural materials, advanced electronics, energy storage devices. |
| Bio-inspired Materials | THF in the synthesis of materials mimicking biological structures; development of bio-inspired coatings and composites. | Biomedical devices, self-cleaning surfaces, advanced textiles. |
| Specialty Coatings/Films | Development of high-performance, environmentally friendly coatings and films using THF as a solvent. | Electronics packaging, protective coatings for aerospace and automotive industries. |
Artificial Intelligence and Machine Learning in this compound Research and Development
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing chemical research, including that of THF. These tools are being employed to accelerate discovery, optimize processes, and predict material properties.
Predictive Modeling: ML models are being developed to predict the properties and reaction outcomes of THF-based systems, aiding in the design of new catalysts and materials rsc.orgrsc.orgnih.gov. For instance, ML models are being used to predict the mechanical properties of THF hydrates rsc.orgrsc.orgnih.gov.
Process Optimization: AI and ML can optimize synthesis routes and reaction conditions for THF production and its derivatives, leading to higher yields, reduced energy consumption, and improved sustainability. Data-driven approaches are crucial for understanding and optimizing complex chemical processes neuroworx.iofineotex.comjcu.edu.auagrigrade.orghellonesh.io.
Materials Discovery: AI can sift through vast datasets to identify novel THF-based materials with specific functionalities, accelerating the discovery process for new polymers and composites mit.edu.
Table 9.3: AI/ML Applications in THF Research
| AI/ML Application Area | Emerging Trend/Focus | Potential Impact |
| Predictive Modeling | ML models for predicting THF properties, reaction kinetics, and material performance (e.g., mechanical strength of hydrates). | Faster material design, optimized reaction pathways, reduced experimental costs. |
| Process Optimization | Data-driven approaches for optimizing THF synthesis and downstream processing; AI for identifying efficient catalytic systems. | Increased yield, reduced energy consumption, improved process safety, and enhanced sustainability. |
| Materials Discovery | AI-driven screening of novel THF-based polymers and composites with tailored functionalities. | Accelerated discovery of advanced materials for electronics, energy, and biomedical applications. |
| Computational Chemistry | ML integration with quantum mechanics and molecular dynamics for accurate prediction of chemical behavior and properties. | Deeper understanding of THF's molecular interactions and reactivity, leading to novel applications. |
This compound in Extreme Chemical Environments and Niche Applications
While THF is a common solvent, research is exploring its behavior and utility in more demanding and specialized environments, pushing the boundaries of its application.
Gas Hydrate (B1144303) Research: THF plays a significant role as a model compound in the study of gas hydrates, particularly in understanding their formation, stability, and mechanical properties under pressure and low-temperature conditions rsc.orgrsc.orgnih.govesrf.frresearchgate.net. This research is crucial for applications in energy storage and gas transport.
High-Pressure/High-Temperature Applications: Investigations into THF's stability and reactivity in extreme chemical environments, such as those found in deep-sea exploration or advanced chemical reactors, are ongoing. Its performance in these conditions could unlock new industrial uses.
Niche Industrial Processes: Beyond its primary uses, THF is finding application in specialized areas like battery electrolytes, magnetic tape production, and advanced electronics manufacturing, indicating a trend towards highly specific, high-value applications reanin.com.
Table 9.4: THF in Extreme Environments and Niche Applications
| Application Area | Emerging Trend/Focus | Potential Impact |
| Gas Hydrate Studies | THF as an analog for studying hydrate formation, stability, and mechanical properties; understanding THF-hydrogen double hydrates. | Advancements in natural gas storage, methane (B114726) hydrate exploitation, and gas pipeline integrity. |
| Extreme Chemical Conditions | Investigating THF's stability and reactivity under high pressure, high temperature, or corrosive conditions. | Potential use in specialized industrial processes, deep-sea technology, and advanced chemical synthesis. |
| Niche Industrial Uses | Expansion into battery electrolytes, magnetic tape production, advanced semiconductor manufacturing, and specialized coatings. | Diversification of THF applications into high-tech sectors, contributing to advancements in electronics and energy storage. |
| Green Chemistry | Development of bio-based THF and improved recycling technologies for THF, aligning with sustainability goals. | Reduced environmental footprint in THF production and use, promoting a circular economy in the chemical industry. |
New Frontiers in Interdisciplinary Research on this compound
The complexity of modern scientific challenges necessitates interdisciplinary approaches. THF research is increasingly benefiting from collaborations across chemistry, materials science, biology, and computational fields.
Biomedical Applications: Research is exploring the use of THF-derived polymers or THF as a component in biomaterials, drug delivery systems, or diagnostic tools. The biodegradability and tunable properties of some THF-based polymers make them attractive for these applications sciencedaily.com.
Environmental Science and Remediation: THF's properties are being studied in the context of environmental applications, such as its role in clathrate hydrates for carbon capture and storage, or its potential use in remediation processes.
Nanotechnology Integration: The synthesis and processing of nanomaterials and nanocomposites often involve solvents like THF. Future research will focus on synergistic applications, where THF-based polymers or processing techniques enhance the functionality of nanomaterials for advanced applications appleacademicpress.comroutledge.commdpi.com.
Computational and Experimental Synergy: The combination of advanced computational chemistry, including quantum mechanics and molecular dynamics, with experimental studies is crucial for understanding THF's behavior at a fundamental level and predicting new applications mit.edubioscipublisher.comresearchgate.netigi-global.com.
Table 9.5: Interdisciplinary Research Frontiers for this compound
| Interdisciplinary Area | Emerging Trend/Focus | Potential Impact |
| Biomedical Applications | THF in polymer synthesis for drug delivery, tissue engineering, and biocompatible materials; exploring THF derivatives for biological activity. | Development of advanced medical devices, targeted drug therapies, and novel biomaterials. |
| Environmental Applications | THF's role in gas hydrate research for carbon capture; use in remediation technologies; development of bio-based THF. | Solutions for climate change mitigation, pollution control, and sustainable resource management. |
| Nanomaterials & Composites | THF as a solvent/precursor in the synthesis and processing of advanced nanocomposites; integration with functional nanoparticles. | Creation of materials with novel properties for electronics, sensors, energy storage, and advanced manufacturing. |
| Computational-Experimental | Synergistic use of AI/ML, quantum chemistry, and experimental data to understand and predict THF behavior and applications. | Accelerated discovery of new THF-based materials and processes; deeper fundamental understanding of chemical interactions. |
| Bio-inspired Chemistry | Synthesis of bio-inspired materials and natural product analogs using THF; exploring THF's role in natural product biosynthesis pathways. | Development of sustainable materials and synthesis routes inspired by nature; insights into biological processes. |
Q & A
Q. What are the critical safety protocols for handling THF in laboratory settings, and how can researchers mitigate risks associated with its reactivity?
THF is highly flammable and forms explosive peroxides upon prolonged exposure to air. Key protocols include:
- Storing THF under inert gas (e.g., nitrogen) with stabilizers like BHT to inhibit peroxide formation .
- Avoiding contact with strong oxidizers (e.g., peroxides, chlorates) and reactive metals (e.g., lithium, aluminum) to prevent violent reactions .
- Regular health monitoring (liver/kidney function tests) for personnel with frequent exposure, as recommended by OSHA guidelines .
Q. How can researchers experimentally determine the vapor-liquid equilibrium (VLE) of THF-containing systems for separation process design?
The VLE of THF with solvents like cyclopentane can be measured using an equilibrium still at fixed pressure (e.g., 101.3 kPa). Data consistency is verified via the Herington method. Activity-coefficient models such as Wilson and Van Laar are preferred due to low deviations (e.g., 0.24 K for boiling point, 0.0040 for vapor-phase composition) compared to Margules .
Q. What methodologies are recommended for determining THF’s thermodynamic properties (e.g., density, enthalpy) across phases?
Use hybrid predictive-correlative models validated against experimental data. For example:
- The Fundamental Equation of State (FEOS) integrates NIST-validated data for gas, liquid, and supercritical phases .
- Viscosity and thermal conductivity models incorporate high-pressure experimental datasets and extrapolate using kinetic theory in data-scarce regions .
Advanced Research Questions
Q. How can reaction pathways of THF in combustion systems be analyzed to improve kinetic modeling?
Photoionization molecular-beam mass spectrometry (PI-MBMS) with synchrotron radiation resolves intermediates (e.g., C4H6O2) in low-pressure flames. Isomer-specific identification is achieved by comparing experimental photoionization efficiency curves with computed ionization energies and Franck-Condon factors .
Q. What computational approaches are used to predict THF’s structural and thermochemical parameters (e.g., bond lengths, heats of formation)?
High-level coupled-cluster calculations (e.g., CCSD(T)/cc-pVQZ) with corrections for core/valence and relativistic effects achieve <1% deviation from experimental heats of formation. For example:
- Calculated ΔfH°(298 K) for THF: -184.3 kJ/mol vs. experimental -184.1 kJ/mol .
- Structural parameters (bond lengths: 1.43–1.54 Å) align with VUV spectroscopy data .
Q. How can catalytic systems be optimized for THF synthesis from maleic anhydride?
Bifunctional Cu-ZnO-ZrO2/H-Y catalysts in slurry reactors achieve 100% maleic anhydride conversion and 46% THF selectivity at 50 bar and 493 K. Key parameters include Cu/ZnO ratios (50/45 optimal) and zeolite acidity tuning to balance hydrogenation and cyclization steps .
Q. What advanced models are available for predicting THF’s transport properties (viscosity, thermal conductivity) under extreme conditions?
A hybrid predictive-correlative model combines:
- Critically evaluated experimental data (e.g., 0.55 cP viscosity at 20°C ).
- Extended corresponding states (ECS) theory for extrapolation to supercritical phases .
Q. How should conflicting toxicological data on THF be analyzed to assess laboratory exposure risks?
Integrate IRIS-reviewed studies (e.g., U.S. EPA) with mechanistic insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
